Sigma-2 Receptor Affinity: Target Compound vs. Non-Methylated Analog
1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine demonstrates a Ki of 90 nM for the sigma-2 receptor (TMEM97) in rat PC12 cell membrane preparations [1]. In contrast, the non-methylated analog 4-(m-tolyl)-1H-pyrazol-5-amine (CAS 57999-12-9) lacks any reported sigma-2 receptor binding data in public databases, indicating that N1-methylation is a critical structural determinant for conferring measurable sigma-2 affinity within this chemotype .
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | 4-(m-tolyl)-1H-pyrazol-5-amine (CAS 57999-12-9): No sigma-2 binding data reported |
| Quantified Difference | Not calculable; target compound uniquely characterized for sigma-2 binding |
| Conditions | Rat PC12 cell membrane preparation; radioligand displacement assay |
Why This Matters
For sigma-2 receptor-focused discovery programs, the absence of binding data for the non-methylated analog eliminates it as a viable starting point, making the N1-methylated target compound the only data-supported choice in this series.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Sigma-2 receptor binding affinity (Ki = 90 nM) for 1-Methyl-4-(m-tolyl)-1H-pyrazol-5-amine in rat PC12 cells. View Source
